molecular formula C16H16O2S B4051998 4-Methyl-1-phenyl-1-thiophen-2-ylpent-2-yne-1,4-diol

4-Methyl-1-phenyl-1-thiophen-2-ylpent-2-yne-1,4-diol

Cat. No.: B4051998
M. Wt: 272.4 g/mol
InChI Key: HVKSMKKAFOYNMX-UHFFFAOYSA-N
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Description

4-Methyl-1-phenyl-1-thiophen-2-ylpent-2-yne-1,4-diol is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-phenyl-1-thiophen-2-ylpent-2-yne-1,4-diol typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of thiophene derivatives and phenylacetylene in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-phenyl-1-thiophen-2-ylpent-2-yne-1,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .

Scientific Research Applications

4-Methyl-1-phenyl-1-thiophen-2-ylpent-2-yne-1,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenyl-1-thiophen-2-ylpent-2-yne-1,4-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-phenyl-1-thiophen-2-ylpent-2-yne-1,4-diol is unique due to its specific structural features, including the presence of both a thiophene ring and a pent-2-yne-1,4-diol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-methyl-1-phenyl-1-thiophen-2-ylpent-2-yne-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c1-15(2,17)10-11-16(18,14-9-6-12-19-14)13-7-4-3-5-8-13/h3-9,12,17-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKSMKKAFOYNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC(C1=CC=CC=C1)(C2=CC=CS2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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Reactant of Route 5
4-Methyl-1-phenyl-1-thiophen-2-ylpent-2-yne-1,4-diol
Reactant of Route 6
4-Methyl-1-phenyl-1-thiophen-2-ylpent-2-yne-1,4-diol

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